Dibutyltin methoxide

Catalog No.
S8084529
CAS No.
M.F
C10H24O2Sn
M. Wt
295.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin methoxide

Product Name

Dibutyltin methoxide

IUPAC Name

dibutyltin(2+);methanolate

Molecular Formula

C10H24O2Sn

Molecular Weight

295.01 g/mol

InChI

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2

InChI Key

ZXDVQYBUEVYUCG-UHFFFAOYSA-N

SMILES

CCCC[Sn+2]CCCC.C[O-].C[O-]

Canonical SMILES

CCCC[Sn+2]CCCC.C[O-].C[O-]

Dibutyltin methoxide is an organotin compound with the chemical formula C10H24O2Sn\text{C}_{10}\text{H}_{24}\text{O}_{2}\text{Sn}. It consists of two butyl groups attached to a tin atom, along with two methoxide groups. This compound is typically a colorless to pale yellow liquid, known for its reactivity and versatility in various chemical processes. The presence of the methoxide groups allows it to participate in nucleophilic substitution reactions, making it valuable in organic synthesis and catalysis.

  • Oxidation: It can be oxidized to form dibutyltin oxide and methanol, a reaction that is critical in various synthetic pathways.
  • Addition Reactions: The compound reacts with multiple bonded acceptor molecules, such as isocyanates and aldehydes, forming both 1:1 and 1:2 adducts .
  • Transesterification: It acts as a catalyst in transesterification reactions, facilitating the conversion of esters and alcohols .

These reactions highlight its utility in organic synthesis and industrial applications.

The biological activity of dibutyltin methoxide is primarily linked to its toxicity. Organotin compounds, including dibutyltin methoxide, are known to exhibit endocrine-disrupting properties. They can interfere with hormone function and have been associated with reproductive toxicity. Exposure can lead to skin irritation and allergic reactions, necessitating careful handling in laboratory and industrial settings .

Dibutyltin methoxide can be synthesized through several methods:

  • Reaction of Dibutyltin Oxide with Methanol: This method involves treating dibutyltin oxide with methanol under controlled conditions, resulting in the formation of dibutyltin methoxide .
  • Direct Method: Another synthesis route includes the reaction of dibutyltin dichloride with sodium methoxide, which effectively substitutes the chloride ions with methoxide groups.

These methods allow for the efficient production of dibutyltin methoxide for various applications.

Dibutyltin methoxide finds numerous applications across different fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for esterification and transesterification reactions.
  • Polymer Production: The compound serves as a stabilizer in polyvinyl chloride (PVC) manufacturing, enhancing thermal stability during processing .
  • Fine Chemicals: It plays a role in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of complex organic molecules.

Studies on the interactions of dibutyltin methoxide with other chemical species have revealed its potential as a catalyst in carbon dioxide conversion processes. For instance, it has been shown to facilitate the synthesis of dialkyl carbonates from carbon dioxide and alcohols when used alongside dehydrating agents . These interactions underscore its significance in green chemistry initiatives aimed at utilizing carbon dioxide as a feedstock.

Dibutyltin methoxide shares structural similarities with other organotin compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundFormulaKey Characteristics
Dibutyltin oxideC8H18OSn\text{C}_{8}\text{H}_{18}\text{O}\text{Sn}Used as a catalyst; less reactive than dibutyltin methoxide.
Tributyltin methoxideC12H30OSn\text{C}_{12}\text{H}_{30}\text{O}\text{Sn}More toxic; used as a biocide; higher molecular weight.
Dibutyltin dilaurateC22H42O4Sn\text{C}_{22}\text{H}_{42}\text{O}_{4}\text{Sn}Commonly used as a curing agent; more hydrophobic than dibutyltin methoxide.

Dibutyltin methoxide's unique combination of reactivity and functional groups makes it particularly useful for catalytic applications that require specific nucleophilic behavior.

Hydrogen Bond Acceptor Count

2

Exact Mass

296.079833 g/mol

Monoisotopic Mass

296.079833 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-04-14

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